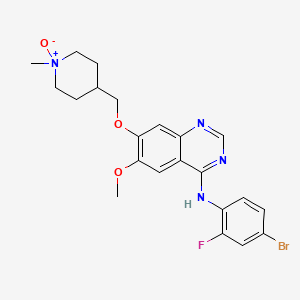
N-Oxide vandetanib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Oxide vandetanib is a metabolite of vandetanib, a small-molecule inhibitor used primarily in the treatment of medullary thyroid cancer. Vandetanib targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, epidermal growth factor receptor, and RET (REarranged during Transfection) tyrosine kinases . The N-oxide form is one of the metabolites formed during the metabolic processing of vandetanib in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-oxide vandetanib involves the oxidation of vandetanib. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-oxide vandetanib undergoes several types of chemical reactions, including:
Oxidation: Formation of N-oxide from vandetanib.
Reduction: Potential reduction back to vandetanib under specific conditions.
Substitution: Possible substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Various reducing agents can be used to convert this compound back to vandetanib.
Major Products
This compound: Primary product of oxidation.
Vandetanib: Major product of reduction.
Aplicaciones Científicas De Investigación
N-oxide vandetanib has several scientific research applications:
Mecanismo De Acción
N-oxide vandetanib exerts its effects by inhibiting multiple receptor tyrosine kinases, similar to vandetanib. It targets vascular endothelial growth factor receptor, epidermal growth factor receptor, and RET tyrosine kinases, which are involved in tumor growth and angiogenesis . The inhibition of these pathways leads to reduced tumor cell proliferation and angiogenesis .
Comparación Con Compuestos Similares
Similar Compounds
N-desmethylvandetanib: Another metabolite of vandetanib with similar inhibitory effects on receptor tyrosine kinases.
Gefitinib: An epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another epidermal growth factor receptor inhibitor with similar applications.
Uniqueness
N-oxide vandetanib is unique due to its specific metabolic pathway and its role as a metabolite of vandetanib. It has distinct chemical properties and biological activities compared to other similar compounds .
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methyl-1-oxidopiperidin-1-ium-4-yl)methoxy]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O3/c1-28(29)7-5-14(6-8-28)12-31-21-11-19-16(10-20(21)30-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFXJGPXGDNUHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797030-22-8 |
Source


|
| Record name | N-Oxide vandetanib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797030228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-OXIDE VANDETANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3YT3PC74T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid](/img/structure/B566061.png)
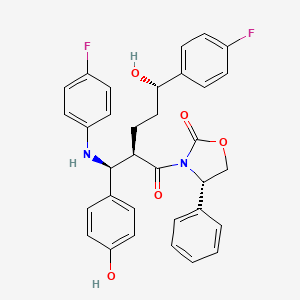
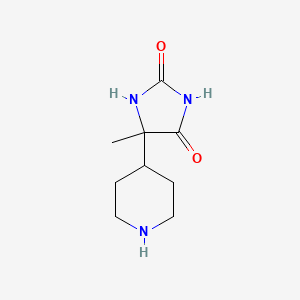
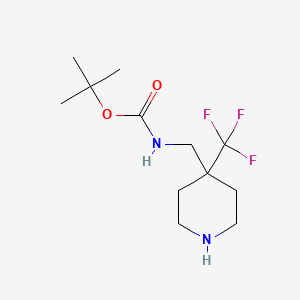
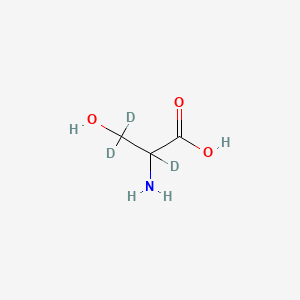
![2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid](/img/structure/B566067.png)
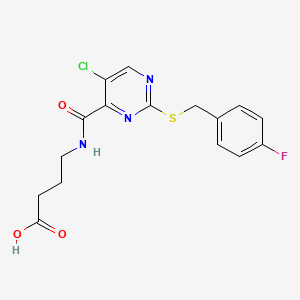
![1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid](/img/structure/B566071.png)
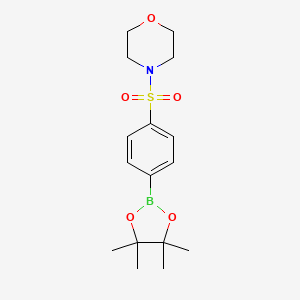
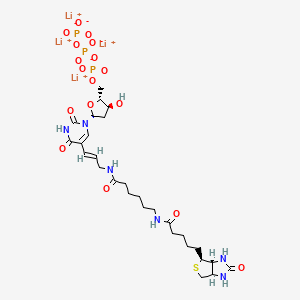
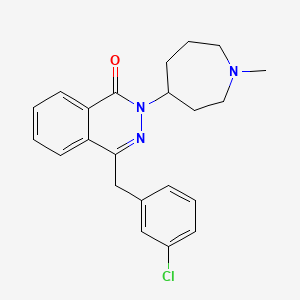
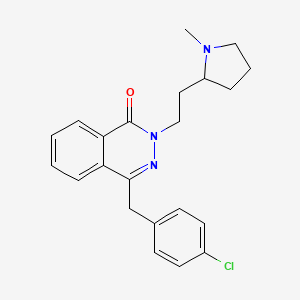
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
